molecular formula C5H7NO2 B575975 2-Methoxy-3-oxobutanenitrile CAS No. 165729-50-0

2-Methoxy-3-oxobutanenitrile

Cat. No.: B575975
CAS No.: 165729-50-0
M. Wt: 113.116
InChI Key: OAXHTLUFSUOYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-oxobutanenitrile (CAS 165729-50-0) is a chemical compound with the molecular formula C5H7NO2 and a molecular weight of 113.115 g/mol. It is characterized by a density of 1.0±0.1 g/cm³ and a boiling point of approximately 178.5±25.0 °C at 760 mmHg . This compound serves as a versatile and reactive building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. Its structure, featuring ketone, nitrile, and methoxy functional groups, makes it a valuable synthetic equivalent to other well-known reagents like diethyl ethoxymethylenemalonate (EMME) . The primary research value of this compound and its structural analogues lies in their application as key intermediates for generating pharmacologically active heterocyclic scaffolds. It is effectively utilized in reactions with nucleophiles such as hydrazines and amidines to produce novel pyrazole, pyrimidine, and [1,2,4]triazolo[1,5-a]pyrimidine derivatives . These heterocyclic cores are of significant interest in medicinal and agrochemical research due to their wide range of biological properties, which include herbicidal, fungicidal, and antibacterial activities . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4(7)5(3-6)8-2/h5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXHTLUFSUOYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Methoxy-3-oxobutanenitrile with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound C₅H₅NO₂ 115.10 Methoxy, ketone, nitrile High polarity; potential intermediate for heterocycles -
Methyl 2,2-dimethyl-3-oxobutanoate C₇H₁₂O₃ 144.17 Ester, ketone, branched methyl Ester precursor in organic synthesis
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.24 Ester, ketone, benzoylamino Precursor for enoate derivatives
2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile C₁₂H₁₀N₂O₂ 214.22 Malononitrile, methoxyphenyl, ketone Byproduct in furan synthesis; columnar crystal packing via C–H···N interactions

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-3-oxobutanenitrile, and what are their key reaction conditions?

  • Methodological Answer : The synthesis typically involves condensation reactions or functional group transformations. One approach uses acrylonitrile derivatives as starting materials, where nucleophilic substitution or keto-enol tautomerism facilitates the introduction of the methoxy and oxo groups . Another method employs acid-catalyzed reactions with nitrile precursors under controlled temperatures (e.g., 60–80°C) to avoid side reactions .
  • Critical Parameters :

  • Catalyst selection (e.g., Lewis acids for enhancing electrophilicity).

  • Solvent polarity to stabilize intermediates.

  • Temperature control to prevent decomposition.

    • Data Table : Comparison of Reported Synthesis Methods
MethodYield (%)Key ConditionsReference
Acrylonitrile route65–75H₂SO₄ catalyst, 70°C, 12 hrs
Nitrile alkylation50–60K₂CO₃, DMF, 60°C, 8 hrs

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound reacts violently with strong acids and oxidizing agents, releasing toxic gases (e.g., HCN). Key precautions include:
  • Use of fume hoods and personal protective equipment (PPE) during synthesis .
  • Storage in inert atmospheres (N₂ or Ar) to avoid moisture-induced decomposition.
  • Emergency protocols: Neutralize spills with sodium bicarbonate and evacuate the area immediately .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, and what analytical methods resolve contradictory yield data?

  • Methodological Answer :
  • Optimization Strategies :
  • Use kinetic studies (e.g., in situ IR or NMR) to monitor intermediate formation .
  • Adjust stoichiometry of methoxy-group donors (e.g., methylating agents) to reduce byproducts.
  • Contradiction Resolution :
  • Compare reaction scales: Microscale vs. bulk synthesis often show yield discrepancies due to heat transfer inefficiencies.
  • Validate purity via HPLC-MS or GC-MS to differentiate between actual yield and measurement errors .

Q. What strategies enable selective functionalization of this compound for complex molecule construction?

  • Methodological Answer : The nitrile and oxo groups serve as reactive sites:
  • Nitrile Group : Participate in Strecker synthesis or Huisgen cycloaddition with azides under Cu(I) catalysis .
  • Oxo Group : Convert to enol ethers via alkylation or undergo aldol condensations for C–C bond formation .
  • Case Study : In antiviral agent synthesis, phosphonate derivatives of this compound showed enhanced bioactivity when the oxo group was modified .

Q. How do structural analogs of this compound differ in reactivity, and what substituent effects dominate their behavior?

  • Methodological Answer :
  • Substituent Effects :
  • Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring increase electrophilicity of the nitrile group.
  • Methoxy groups at ortho positions sterically hinder nucleophilic attacks .
  • Reactivity Comparison :
AnalogKey SubstituentReactivity Trend
This compound–OCH₃ (ortho)Moderate electrophilicity
3-Nitro derivative–NO₂ (para)High reactivity in SNAr
N-Methylamide analog–N(CH₃)CO–Reduced nitrile participation
  • Reference: Structural data from PubChem and reaction studies .

Q. What advanced spectroscopic or computational methods are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Spectroscopy :
  • ¹³C NMR to identify carbonyl (δ ~200 ppm) and nitrile (δ ~120 ppm) groups.
  • IR spectroscopy for ν(C≡N) at ~2240 cm⁻¹ and ν(C=O) at ~1700 cm⁻¹ .
  • Computational :
  • DFT calculations (e.g., B3LYP/6-31G*) to model tautomeric equilibria between keto and enol forms.
  • Molecular docking studies to predict bioactivity (e.g., antiviral targets) .

Q. How can researchers assess the biological potential of this compound given limited existing data?

  • Methodological Answer :
  • In Silico Screening : Use tools like AutoDock Vina to predict binding affinities for enzymes (e.g., cytochrome P450) .
  • In Vitro Assays :
  • Microsomal stability tests to evaluate metabolic degradation.
  • Cytotoxicity profiling in HEK-293 or HepG2 cell lines.
  • Case Study : Similar nitriles showed inhibitory effects on CYP1A2, suggesting a pathway for mechanistic studies .

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